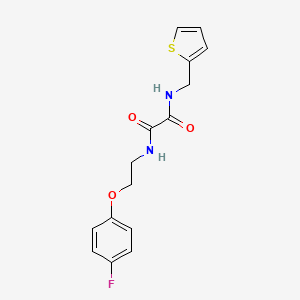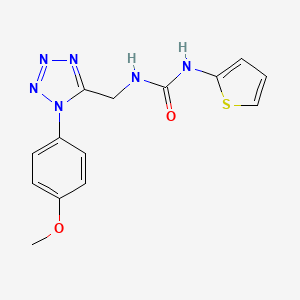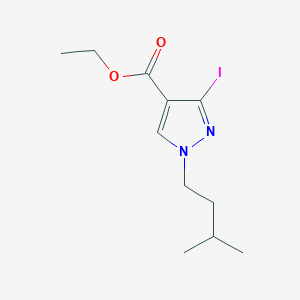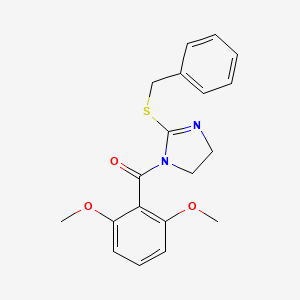
6-(3,5-二甲基-1H-吡唑-1-基)-2-((1-(2-(4-氟苯基)乙酰)氮杂环丁-3-基)甲基)哒嗪-3(2H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one is a complex organic molecule that features a pyrazole ring, a pyridazine ring, and an azetidine ring
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-ring systems and their interactions.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against certain diseases by modulating specific biological pathways, such as enzyme inhibition or receptor binding.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.
Construction of the Pyridazine Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Azetidine Ring Formation: The azetidine ring is often formed via cyclization reactions involving β-amino alcohols or β-haloamines.
Final Coupling: The final step involves coupling the pyrazole, pyridazine, and azetidine intermediates through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyridazine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can inhibit or activate biological processes. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one: Lacks the azetidine and fluorophenyl groups.
2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one: Lacks the pyrazole ring.
6-(1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one: Lacks the dimethyl groups on the pyrazole ring.
Uniqueness
The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-((1-(2-(4-fluorophenyl)acetyl)azetidin-3-yl)methyl)pyridazin-3(2H)-one lies in its combination of three distinct ring systems and the presence of both fluorophenyl and azetidine groups. This structural complexity provides a diverse range of chemical and biological properties, making it a versatile compound for various applications.
属性
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-[2-(4-fluorophenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-14-9-15(2)27(23-14)19-7-8-20(28)26(24-19)13-17-11-25(12-17)21(29)10-16-3-5-18(22)6-4-16/h3-9,17H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSUAHWVQRLVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)CC4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl [4-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2912837.png)

![N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2912839.png)

![2-Chloro-N-[(3,3-dimethyl-5-oxopyrrolidin-2-yl)methyl]propanamide](/img/structure/B2912842.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2912844.png)
![(E)-4-(Dimethylamino)-N-[1-[4-(trifluoromethyl)pyrimidin-2-yl]cyclopropyl]but-2-enamide](/img/structure/B2912846.png)
![2-(4-fluorophenyl)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2912848.png)
![N-(2-ethylphenyl)-2-[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2912851.png)

![8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912854.png)
